REACTION_CXSMILES
|
[CH:1]([C:3](C)([CH2:10][CH2:11][CH3:12])[CH2:4][CH2:5][C:6]([O:8]C)=[O:7])=O.O=O>>[CH3:1][C:3]1([CH2:10][CH2:11][CH3:12])[O:8][C:6](=[O:7])[CH2:5][CH2:4]1
|
Name
|
methyl 4-formyl-4-methyl-heptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C(CCC(=O)OC)(CCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(=O)O1)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |